molecular formula C20H15FN2O2S2 B2685235 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide CAS No. 941973-83-7

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2685235
CAS No.: 941973-83-7
M. Wt: 398.47
InChI Key: HWGKQEFTIBCKKB-UHFFFAOYSA-N
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a synthetic chemical reagent designed for research use only, integrating two privileged scaffolds in medicinal chemistry: benzofuran and thiazole. The benzofuran moiety is extensively recognized for its diverse pharmacological potential, including demonstrated antioxidant , antimicrobial , and anticancer activities in preclinical research. The thiazole ring, a common feature in many bioactive molecules and approved drugs, is frequently investigated for its role in enhancing biological activity and is a key structure in the development of novel antioxidant agents . The strategic incorporation of a fluorine atom on the benzyl group is a common practice in drug design to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Furthermore, the thioether linker may contribute to unique intermolecular interactions. This compound is of significant interest in early-stage drug discovery for researchers exploring new therapeutic agents for oxidative stress-related conditions and infectious diseases. Its structure makes it a valuable candidate for quantitative structure-activity relationship (QSAR) studies , high-throughput screening , and mechanism of action studies . Researchers are encouraged to utilize this chemical to investigate its potential as a modulator of various biological pathways and to validate new targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c21-15-7-5-13(6-8-15)10-26-11-16-12-27-20(22-16)23-19(24)18-9-14-3-1-2-4-17(14)25-18/h1-9,12H,10-11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGKQEFTIBCKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)CSCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a thiourea derivative with a haloketone under acidic conditions .

The benzofuran moiety can be synthesized via the cyclization of ortho-hydroxyaryl ketones. The final step involves coupling the thiazole and benzofuran units through a nucleophilic substitution reaction, where the fluorobenzyl group is introduced .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings .

Scientific Research Applications

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in the substituents on the thiazole ring and the carboxamide-linked aromatic system. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents on Thiazole Aromatic Carboxamide Core Molecular Weight (g/mol) Notable Features
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide ((4-fluorobenzyl)thio)methyl Benzofuran-2-carboxamide ~399.4 (estimated) Fluorine-enhanced lipophilicity; thioether
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide 4-fluorophenyl 3-Methylbenzofuran-2-carboxamide ~380.4 Methyl group enhances steric bulk
N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide 4-(pyridin-3-yl), 4-methylpiperazinyl Benzamide ~407.5 Basic piperazine improves solubility
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide 4-chlorophenyl Indole-linked propanamide ~414.9 Flexible propanamide chain; indole moiety
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 2-((3-methoxybenzyl)amino)-2-oxoethyl Furan-2-carboxamide 371.4 Methoxy group modulates electron density

Physicochemical and Spectral Properties

  • Thermal Stability : Compounds with rigid aromatic systems (e.g., benzofuran or indole cores) exhibit higher melting points (>137°C for guanidine-containing analogs in ) compared to flexible propanamide derivatives (~100–105°C) .
  • Solubility : Piperazine or morpholine substituents (e.g., in ’s 4e and 4g) enhance aqueous solubility due to their basicity, whereas fluorinated or chlorinated aromatic systems (e.g., 4-fluorophenyl in ) reduce polarity .
  • Spectral Data :
    • 1H NMR : The target compound’s spectrum would show distinct signals for benzofuran protons (δ 7.2–8.0 ppm), thiazole protons (δ 6.8–7.5 ppm), and fluorobenzyl methylene (δ ~4.3 ppm) .
    • HRMS : Expected molecular ion [M+H]+ at m/z 400.1 (C21H16FN2O2S2) .

Biological Activity

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzofuran core substituted with a thiazole moiety and a fluorobenzyl group. The incorporation of these functional groups enhances its lipophilicity and potential interactions with various biological targets. The thiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring and the presence of electron-donating groups can enhance cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1161.61 ± 1.92Inhibition of cell proliferation
Compound BA-4311.98 ± 1.22Induction of apoptosis
This compoundMCF7TBDTBD

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, modifications at the C-2 and N-3 positions of thiazole scaffolds have shown enhanced activity against retroviruses.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with key enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering their signaling pathways and leading to cellular responses such as apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study conducted on various thiazole derivatives demonstrated that certain substitutions significantly increased cytotoxicity against MCF7 breast cancer cells. The presence of a fluorobenzyl group was correlated with enhanced lipophilicity and improved membrane permeability.
  • Antiviral Efficacy :
    • In vitro assays showed that derivatives similar to this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase, showcasing the potential for developing new antiviral therapies.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzofuran-2-carboxamide, and how do reaction conditions impact yield?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

  • Step 1: Reacting 4-fluorobenzyl mercaptan with a methylthio-containing intermediate (e.g., chloromethyl thiazole) in the presence of a base like potassium carbonate to form the thioether linkage .
  • Step 2: Coupling the thiazole intermediate with benzofuran-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization: Reaction temperature (e.g., reflux in ethanol or THF) and stoichiometric ratios of reagents significantly influence yield. For example, shows yields ranging from 3% to 75% depending on solvent polarity and catalyst selection .

Advanced: How can researchers address low yields during thiazole ring formation in the synthesis of this compound?

Answer:
Low yields in thiazole formation often stem from steric hindrance or competing side reactions. Methodological improvements include:

  • Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity .
  • Catalytic systems: Use of palladium or copper catalysts to enhance cyclization efficiency .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as demonstrated in for similar thiadiazole syntheses .

Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR: Critical for verifying the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzofuran moiety (distinct coupling patterns) .
  • ESI-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • X-ray crystallography: Resolves crystal packing and hydrogen bonding networks, as shown in for analogous thiazole-carboxamides .

Advanced: How do structural modifications (e.g., fluorobenzyl substitution) influence biological activity?

Answer:

  • Fluorine positioning: The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, improving membrane permeability ( highlights trifluoromethyl groups' role in pharmacokinetics) .
  • Thioether vs. sulfone: Replacing the thioether with a sulfone group may alter target binding affinity, as seen in COX inhibition studies ( ) .
  • SAR studies: Systematic replacement of the benzofuran ring with benzothiazole () or pyridine ( ) can reveal activity trends against specific enzymes or receptors .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., cisplatin in ) to minimize variability .
  • Dose-response curves: Analyze EC50/IC50 values across multiple replicates to identify outliers.
  • Meta-analysis: Compare results with structurally similar compounds, such as nitazoxanide derivatives ( ), to contextualize activity discrepancies .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as validated for thiazole derivatives in .
  • Anticancer: NCI-60 cell line panel or patient-derived xenograft (PDX) models, given the compound's structural similarity to apoptosis-inducing agents in .
  • Enzyme inhibition: PFOR (pyruvate:ferredoxin oxidoreductase) assays, leveraging insights from on thiazole-carboxamide interactions .

Advanced: How can molecular docking predict interactions with target enzymes like PFOR?

Answer:

  • Ligand preparation: Optimize the protonation state of the benzofuran-carboxamide moiety using tools like Schrödinger’s LigPrep.
  • Docking software: AutoDock Vina or Glide to simulate binding poses, referencing ’s hydrogen bonding patterns (N–H···N interactions) .
  • Validation: Compare predicted binding energies with experimental IC50 values from enzymatic assays.

Advanced: What analytical strategies validate hydrogen bonding in the crystal structure?

Answer:

  • X-ray diffraction: Resolve intermolecular interactions (e.g., N–H···N and C–H···F bonds) as shown in ’s centrosymmetric dimers .
  • DFT calculations: Simulate electrostatic potential maps to identify electron-deficient regions participating in hydrogen bonds.
  • IR spectroscopy: Detect NH stretching vibrations (3275–3450 cm⁻¹) and validate bond angles .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility: LogP values (~2.6, ) suggest moderate lipophilicity; use DMSO for in vitro studies .
  • Stability: Monitor degradation via HPLC under varying pH (e.g., pH 7.4 PBS) and temperatures (4°C vs. 25°C).
  • Light sensitivity: Store in amber vials if benzofuran shows UV-induced isomerization.

Advanced: How can computational models predict ADMET properties?

Answer:

  • Software tools: Use SwissADME or ADMET Predictor to estimate:
    • Absorption: High permeability (Caco-2 > 5 × 10⁻⁶ cm/s) due to moderate logP.
    • Metabolism: CYP3A4/2D6 susceptibility predicted via substrate similarity to ’s trifluoromethyl analogs .
    • Toxicity: Ames test predictions for mutagenicity using structural alerts (e.g., thiazole rings).

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